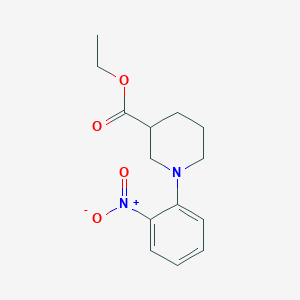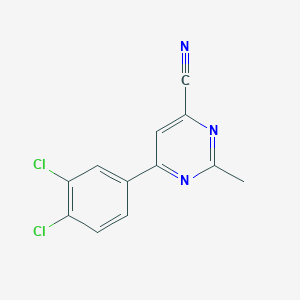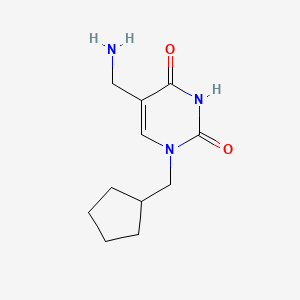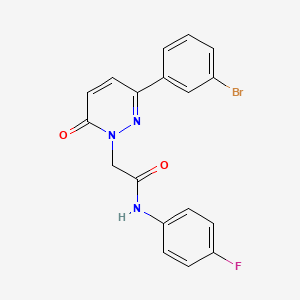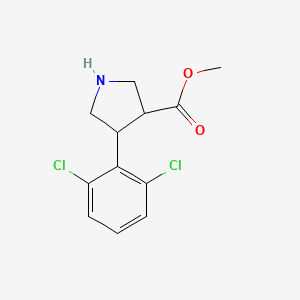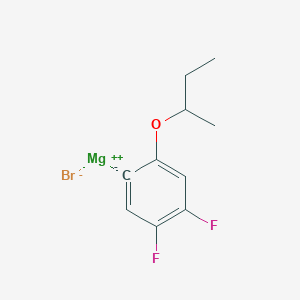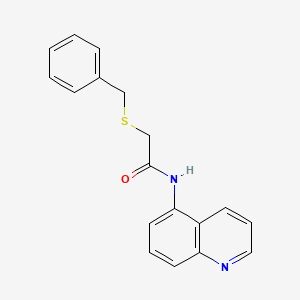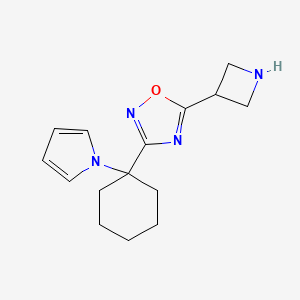
3-(1-(1H-pyrrol-1-yl)cyclohexyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(1H-pyrrol-1-yl)cyclohexyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-pyrrol-1-yl)cyclohexyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and azetidine intermediates, followed by their coupling with a cyclohexyl group. The final step involves the formation of the oxadiazole ring through cyclization reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to each step of the synthesis.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as chromatography and recrystallization. The industrial process must also consider cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-(1H-pyrrol-1-yl)cyclohexyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can lead to the formation of simpler compounds with modified functional groups.
Scientific Research Applications
3-(1-(1H-pyrrol-1-yl)cyclohexyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Research explores its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Its unique structure makes it a candidate for use in materials science and the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-(1H-pyrrol-1-yl)cyclohexyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, pyrrole-containing molecules, and azetidine-based compounds. Examples include:
- 3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazole
- 5-(azetidin-3-yl)-1,2,4-oxadiazole
- Pyrrole-oxadiazole hybrids
Uniqueness
What sets 3-(1-(1H-pyrrol-1-yl)cyclohexyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole apart is its combination of multiple functional groups and rings, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C15H20N4O |
|---|---|
Molecular Weight |
272.35 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-(1-pyrrol-1-ylcyclohexyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H20N4O/c1-2-6-15(7-3-1,19-8-4-5-9-19)14-17-13(20-18-14)12-10-16-11-12/h4-5,8-9,12,16H,1-3,6-7,10-11H2 |
InChI Key |
CHVGEHZBUIWNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NOC(=N2)C3CNC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14878605.png)
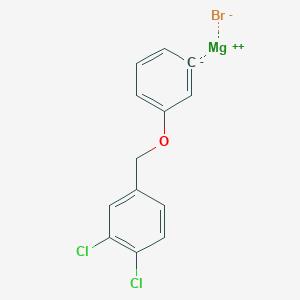
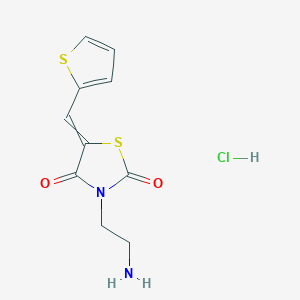
![3-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14878626.png)
![1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B14878630.png)
